2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a hydroxyl group on a benzoic acid backbone. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound often involve similar reaction conditions but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid are used for Boc deprotection.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of the free amine after Boc deprotection.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid primarily involves the protection of amino groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection during multi-step synthesis . The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but with an ethanolamine backbone.
2-(tert-Butoxycarbonyl)(methyl)amino benzoic acid: Similar but with a methylamino group instead of a hydroxy group.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3-hydroxybenzoic acid is unique due to the presence of both a hydroxyl group and a Boc-protected amino group on a benzoic acid backbone. This combination allows for versatile applications in organic synthesis, particularly in the selective protection and deprotection of functional groups .
Properties
IUPAC Name |
3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-9-7(10(15)16)5-4-6-8(9)14/h4-6,14H,1-3H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNRIKCUNPUSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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